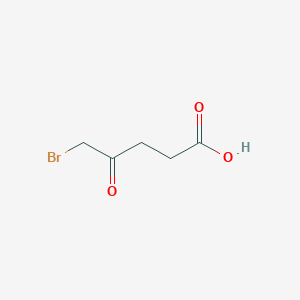

Pentanoic acid, 5-bromo-4-oxo-

CAS No.: 14594-23-1

Cat. No.: VC7948702

Molecular Formula: C5H7BrO3

Molecular Weight: 195.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14594-23-1 |

|---|---|

| Molecular Formula | C5H7BrO3 |

| Molecular Weight | 195.01 g/mol |

| IUPAC Name | 5-bromo-4-oxopentanoic acid |

| Standard InChI | InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) |

| Standard InChI Key | XTIKIVWSYBVJJK-UHFFFAOYSA-N |

| SMILES | C(CC(=O)O)C(=O)CBr |

| Canonical SMILES | C(CC(=O)O)C(=O)CBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Profile

Pentanoic acid, 5-bromo-4-oxo- belongs to the class of substituted pentanoic acids, featuring:

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Monoisotopic mass | 193.957856 Da |

| XLogP3 (lipophilicity) | ~0.8 (estimated) |

| Hydrogen bond donors | 1 (carboxylic acid group) |

| Hydrogen bond acceptors | 3 (ketone + carboxylic acid) |

The compound’s structure combines a bromine atom at the terminal carbon (C5) and a ketone group at C4, creating distinct electronic and steric effects that influence its reactivity .

Synthesis and Production

Optimized Synthetic Route

The most efficient synthesis involves the hydration of 5-bromo-4-pentynoic acid under acidic conditions, as demonstrated in a 2019 patent (CN109400464) :

Reaction conditions:

-

Catalyst: Copper(II) acetate monohydrate (0.30 mmol)

-

Ligand: 1,10-Phenanthroline (0.15 mmol)

-

Solvent: Trifluoroacetic acid (TFA)

-

Temperature: 70°C

Procedure:

-

Dissolve 5-bromo-4-pentynoic acid (3.0 mmol) in TFA.

-

Add H₂O (9.0 mmol), Cu(OAc)₂·H₂O, and 1,10-phenanthroline.

-

Heat at 70°C for 4 hours.

-

Purify via column chromatography (ethyl acetate/petroleum ether = 1:3) .

Table 2: Critical Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 10 mol% Cu | <5% deviation |

| Ligand ratio | 0.5 eq to Cu | 15% yield drop |

| Temperature | 70±2°C | 20% drop at 60°C |

This method avoids hazardous brominating agents, leveraging transition metal catalysis for regioselective hydration .

Physicochemical Properties

Spectral Characteristics

-

IR spectroscopy:

-

¹H NMR (CDCl₃):

Solubility and Stability

-

Solubility:

-

Water: 12 g/L (25°C)

-

Ethyl acetate: >50 g/L

-

-

Stability:

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s α,β-unsaturated ketone moiety enables:

-

Michael addition reactions: Formation of C-C bonds with nucleophiles like malonates.

-

Haloalkylation: Bromine participates in Suzuki couplings for aryl ring functionalization .

Table 3: Derivative Synthesis Examples

| Product | Reaction Type | Yield (%) |

|---|---|---|

| 5-Bromo-4-hydroxypentanoic acid | Ketone reduction | 78 |

| 4-Oxo-5-phenylpentanoic acid | Suzuki coupling | 65 |

Future Research Directions

-

Catalytic asymmetric reactions: Exploiting the ketone group for enantioselective syntheses.

-

Polymer chemistry: Copolymerization with diols to form biodegradable polyesters.

-

Drug delivery systems: Functionalization for pH-sensitive prodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume